Benzene, (5-iodopentyl)-

Description

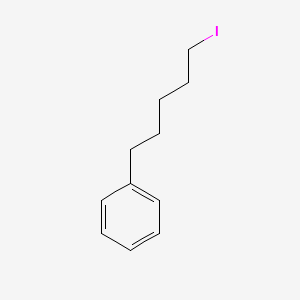

Structure

3D Structure

Properties

IUPAC Name |

5-iodopentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQYOJLZAUEILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340062 | |

| Record name | Benzene, (5-iodopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99858-37-4 | |

| Record name | Benzene, (5-iodopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Benzene, 5 Iodopentyl

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring

The benzene ring, with its delocalized π-electron system, is inherently susceptible to attack by electrophiles. byjus.com The presence of the (5-iodopentyl)- substituent influences the rate and regioselectivity of these electrophilic aromatic substitution (EAS) reactions. vanderbilt.edu

Influence of the Alkyl Substituent on Benzene Ring Reactivity and Regioselectivity

Alkyl groups, such as the (5-iodopentyl)- chain, are classified as activating groups and ortho, para-directors in the context of electrophilic aromatic substitution. numberanalytics.com Their activating nature stems from the electron-donating inductive effect of the alkyl chain, which increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.edulibretexts.org This increased reactivity accelerates the rate of substitution reactions. libretexts.org

The directing effect of the alkyl group can be understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. numberanalytics.comlibretexts.org When the electrophile attacks the ortho or para positions, the positive charge in one of the resonance structures of the arenium ion is placed on the carbon atom directly attached to the alkyl group. This allows the alkyl group to stabilize the positive charge through its inductive effect. In contrast, attack at the meta position does not allow for this direct stabilization of the positive charge by the alkyl-substituted carbon. Consequently, the transition states leading to ortho and para products are lower in energy, making these isomers the major products. libretexts.org

However, the sheer size of a long alkyl chain like the 5-iodopentyl group can introduce steric hindrance, which may disfavor substitution at the ortho position to some extent, potentially leading to a higher yield of the para isomer. msu.edu

Mechanistic Pathways of Halogenation, Nitration, and Sulfonation in Alkylbenzene Systems

The fundamental mechanism for electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation proceeds through a two-step process: libretexts.org

Formation of a resonance-stabilized carbocation: The π electrons of the benzene ring attack the electrophile, forming a sigma complex or arenium ion, which is stabilized by resonance. libretexts.orgcollegedunia.com This initial step is typically the slow, rate-determining step of the reaction. libretexts.orgaakash.ac.in

Deprotonation to restore aromaticity: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic ring. libretexts.orgcollegedunia.com

Halogenation: In the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), halogens such as bromine (Br2) or chlorine (Cl2) become polarized, generating a strong electrophile (Br+ or Cl+). aakash.ac.inlibretexts.org This electrophile is then attacked by the electron-rich benzene ring of (5-iodopentyl)benzene, leading to the formation of ortho- and para-halosubstituted products. byjus.com

Nitration: This reaction involves the use of a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). byjus.com Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO2+). byjus.comaakash.ac.inlibretexts.org The (5-iodopentyl)benzene ring attacks the nitronium ion, and subsequent deprotonation yields the corresponding ortho- and para-nitro-(5-iodopentyl)benzene. byjus.com

Sulfonation: Fuming sulfuric acid, which is a solution of sulfur trioxide (SO3) in sulfuric acid (H2SO4), is used for sulfonation. byjus.com Sulfur trioxide is a powerful electrophile that is attacked by the benzene ring. aakash.ac.in A subsequent proton transfer completes the reaction, forming ortho- and para-(5-iodopentyl)benzenesulfonic acid. This reaction is notably reversible. byjus.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: Scope, Limitations, and Rearrangement Phenomena

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the benzene ring using an alkyl halide and a Lewis acid catalyst. libretexts.orglumenlearning.com While useful, it has significant limitations. One major drawback is the possibility of carbocation rearrangements. libretexts.orglibretexts.org If the alkyl halide can form a more stable carbocation through a hydride or alkyl shift, the rearranged product will be obtained. libretexts.org For instance, attempting to alkylate benzene with a long-chain alkyl halide might lead to a mixture of products due to such rearrangements. doubtnut.com Another limitation is polyalkylation; the initial alkylation product is more reactive than the starting material because the newly added alkyl group is also activating, leading to the addition of multiple alkyl groups. libretexts.orglumenlearning.com Furthermore, Friedel-Crafts reactions fail with strongly deactivated aromatic rings or those containing certain substituents like amino groups, which react with the catalyst. libretexts.orglumenlearning.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the benzene ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com A key advantage of acylation over alkylation is that the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement. libretexts.orgmasterorganicchemistry.com Additionally, the product of acylation is an aryl ketone. The acyl group is deactivating, which prevents further substitution reactions (polyacylation) on the same ring. libretexts.orglumenlearning.com This makes Friedel-Crafts acylation a more controlled and often preferred method for introducing a carbon chain onto an aromatic ring. The resulting ketone can then be reduced to the desired alkyl group. vanderbilt.edu

Nucleophilic Substitution Reactions of the Alkyl Iodide Chain

The (5-iodopentyl)- side chain provides a reactive site for nucleophilic substitution reactions at the carbon atom bonded to the iodine. The nature of these reactions is primarily governed by the substrate structure, the nucleophile, the leaving group, and the solvent.

SN1 and SN2 Mechanistic Considerations for the Iodopentyl Moiety

The carbon atom attached to the iodine in Benzene, (5-iodopentyl)- is a primary carbon. This structural feature strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. chemistrysteps.comviu.ca

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), and the bond to the leaving group breaks simultaneously. viu.camasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. edubull.com Primary alkyl halides are excellent substrates for SN2 reactions because there is minimal steric hindrance around the reaction center, allowing for easy approach by the nucleophile. masterorganicchemistry.comreddit.com The iodide ion is an excellent leaving group because it is a very weak base, which further facilitates the SN2 reaction. basicmedicalkey.commsu.edu

SN1 Mechanism: The SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate in a slow, rate-determining step, is highly unlikely for the iodopentyl moiety. edubull.com Primary carbocations are very unstable and their formation is energetically unfavorable. masterorganicchemistry.comyoutube.com Therefore, reactions of Benzene, (5-iodopentyl)- with nucleophiles will almost exclusively proceed through an SN2 pathway. chemistrysteps.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for Benzene, (5-iodopentyl)-

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Favored for (5-iodopentyl)benzene | No | Yes |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Rearrangements | Possible | Not possible |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

Reactivity in Nucleophilic Addition-Elimination Processes

The term "nucleophilic addition-elimination" typically refers to reactions at a carbonyl group or a substituted aromatic ring (nucleophilic aromatic substitution). While the (5-iodopentyl)- chain itself does not directly undergo nucleophilic addition-elimination, the iodine atom makes it a versatile precursor for creating molecules that can.

Through an SN2 reaction, the iodide can be replaced by a nucleophile, introducing various functional groups. smolecule.com For example, reaction with a cyanide ion would yield a nitrile. The nitrile group can then participate in nucleophilic addition reactions. Similarly, the introduction of other functional groups can pave the way for a wide array of subsequent transformations.

It is important to distinguish this from nucleophilic aromatic substitution (SNAr), which occurs on the benzene ring itself. SNAr requires the presence of strong electron-withdrawing groups on the ring and a strong nucleophile, a scenario not inherent to Benzene, (5-iodopentyl)-. collegedunia.com

Radical Chemistry Involving Benzene, (5-iodopentyl)- and Related Structures

The presence of a carbon-iodine bond in Benzene, (5-iodopentyl)- makes it a suitable precursor for radical-based transformations. The relative weakness of the C-I bond allows for its homolytic cleavage to generate a primary alkyl radical, which can then participate in various subsequent reactions.

The generation of primary alkyl radicals from non-activated alkyl iodides, such as the (5-iodopentyl)benzene, is a crucial first step in many synthetic methodologies. nih.gov Historically, this was often achieved using toxic tin hydrides, but modern methods have sought milder and more environmentally benign alternatives. acs.org

Several strategies have been developed to generate these radicals under mild conditions:

Photochemical Methods: Visible light can be used to initiate the homolysis of the carbon-iodide bond. nih.gov In some systems, the interaction between a silane (B1218182), like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), and the alkyl iodide is excited by visible light, leading to the formation of the alkyl radical without the need for a photocatalyst. nih.gov The resulting silyl (B83357) radical can then propagate a radical chain reaction. nih.gov

Photoredox Catalysis: This approach uses a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) process with the alkyl iodide to generate the radical. acs.orgrsc.org This method has significantly broadened the scope of possible radical precursors. acs.org

Halogen-Atom Transfer (XAT): In this process, a radical species abstracts the iodine atom from the alkyl iodide to generate the desired alkyl radical. nih.govresearchgate.net This can be initiated by various means, including electrochemically generated α-aminoalkyl radicals or through the use of aryl diazonium salts in the presence of a base. nih.govresearchgate.net

The general mechanism for a catalyst-free, visible-light and silane-mediated radical generation is depicted in the table below. nih.gov

Table 1: Key Steps in Silane-Mediated Radical Generation from Alkyl Iodides

| Step | Process | Description |

| Initiation | Carbon-Iodide Bond Homolysis | Visible light and silane mediate the cleavage of the C-I bond, generating the primary alkyl radical. |

| Propagation 1 | Radical Addition | The alkyl radical adds to an alkene acceptor, forming a new radical intermediate. |

| Propagation 2 | Hydrogen Atom Transfer (HAT) | The new radical abstracts a hydrogen atom from the silane to form the final product. |

| Propagation 3 | Halogen Atom Transfer (XAT) | The resulting silyl radical abstracts an iodine atom from another molecule of the alkyl iodide, regenerating the alkyl radical and continuing the chain. |

Source: Adapted from research on visible-light/silane-mediated alkyl-radical formation. nih.gov

These methods offer mild conditions and high functional group tolerance, making them powerful tools for modern organic synthesis. nih.govnih.gov

Once the 5-phenylpentyl radical is generated from Benzene, (5-iodopentyl)-, it can undergo intramolecular cyclization by adding to the appended benzene ring. This type of reaction, known as intramolecular radical addition to an arene, is a powerful method for constructing new ring systems. soton.ac.ukbeilstein-journals.org

The regioselectivity of these cyclizations is a key consideration. According to Beckwith's rules for radical cyclizations, intramolecular additions that form five- or six-membered rings are generally favored, with a preference for the exo mode of ring closure when kinetically controlled and forming small rings (n≤5). scripps.edu In the case of the 5-phenylpentyl radical, a 6-exo-trig cyclization would lead to the formation of a tetralin derivative, while a 7-endo-trig cyclization is also possible but generally less favored. However, factors such as the nature of the substituents on the aromatic ring can influence the reaction pathway. beilstein-journals.org

The process typically involves the following steps:

Generation of the 5-phenylpentyl radical from Benzene, (5-iodopentyl)-.

Intramolecular addition of the primary radical to the ortho position of the benzene ring, forming a cyclohexadienyl radical intermediate (a spirocyclic intermediate from ipso-addition is also possible). rsc.orgacs.org

Rearomatization of the cyclohexadienyl radical intermediate to furnish the final cyclized product. This can occur through the loss of a hydrogen atom, which can be facilitated by a radical mediator like tributyltin hydride or through an oxidative process. soton.ac.uk

Computational studies have shown that the polarity of the reactants is important, with electrophilic radicals reacting faster with nucleophilic arenes. beilstein-journals.org The presence of electron-donating or withdrawing groups on the arene can significantly impact the rate and selectivity of the cyclization. beilstein-journals.orgrsc.org

Radical intermediates, such as the one derived from Benzene, (5-iodopentyl)-, can undergo various rearrangements. One of the most significant is the intramolecular hydrogen atom transfer (HAT), particularly a 1,5-HAT. sioc-journal.cnacs.org

In a 1,5-HAT, a radical center at one position of a molecule abstracts a hydrogen atom from a carbon atom that is five atoms away. For the 5-phenylpentyl radical, if a radical were generated at a different position on the chain (for instance, through a prior reaction), it could abstract a hydrogen from the benzylic position (the carbon adjacent to the phenyl group), which is particularly susceptible to abstraction due to the stability of the resulting benzylic radical.

While less common for a primary alkyl radical at the terminus of the pentyl chain, the concept of radical translocation via HAT is a powerful tool in synthesis. rsc.org For example, a vinyl radical can undergo a 1,5-HAT to generate a more stable allylic radical. rsc.org Similarly, an initially formed radical can rearrange to a thermodynamically more stable position before engaging in subsequent reactions. conicet.gov.ar

Another potential rearrangement is the Surzur–Tanner rearrangement, which involves the 1,2-migration of an ester group in a β-(acyloxy)alkyl radical. nih.govacs.org While not directly applicable to the unsubstituted 5-phenylpentyl radical, it highlights the diverse rearrangement possibilities in related functionalized structures. nih.govacs.org These rearrangements are often in competition with other reaction pathways, such as direct cyclization or intermolecular reactions, and the outcome depends on the specific substrate structure and reaction conditions. conicet.gov.ar

Transition Metal-Catalyzed Cross-Coupling Reactions of the Iodopentyl Moiety

The carbon-iodine bond of Benzene, (5-iodopentyl)- is also susceptible to a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. grantome.comacs.org

The Kumada coupling, one of the earliest developed cross-coupling reactions, typically involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org While often used to couple aryl or vinyl halides, its application has been extended to non-activated alkyl halides like the iodopentyl moiety of Benzene, (5-iodopentyl)-. nih.govacs.org

The reaction facilitates the formation of a new carbon-carbon bond by coupling the alkyl iodide with an alkyl Grignard reagent (R-MgX). This is particularly useful for synthesizing longer or more complex alkyl chains. Iron-based catalysts have also been developed for this type of alkyl-alkyl coupling. researchgate.netthieme-connect.de

Table 2: Representative Conditions for Kumada-Type Coupling of Alkyl Halides

| Catalyst System | Substrates | Key Features |

| Nickel(II) pincer complex | Primary/secondary alkyl iodides/bromides and aryl/heteroaryl Grignard reagents | High functional group tolerance (esters, amides, nitriles, etc.). nih.govacs.org |

| Iron-NHC complex | Alkyl halides and alkylmagnesium reagents | Allows for C(sp³)–C(sp³) bond formation under mild conditions, avoiding β-elimination. researchgate.net |

| Iron(II) chloride with bisphosphine ligand | Non-activated alkyl halides and aryl Grignard reagents | Suppresses side reactions, leading to good yields of the desired coupling product. thieme-connect.de |

Source: Compiled from various studies on Kumada-type cross-coupling reactions. nih.govacs.orgresearchgate.netthieme-connect.de

The mechanism for nickel-catalyzed couplings can involve radical processes, where the activation of the alkyl halide occurs through a radical-rebound pathway. nih.govacs.org The choice of catalyst and ligands is crucial to prevent side reactions like β-hydride elimination, which can be a challenge with alkyl substrates. uwindsor.ca

Beyond the Kumada coupling, the iodopentyl group can participate in a range of other transition metal-catalyzed reactions to form both carbon-carbon and carbon-heteroatom bonds. researcher.lifenih.govresearchgate.netmdpi.com

Catalytic C-C Bond Formation:

Arylboration: In this reaction, an alkene is transformed by adding both an aryl group and a boryl group across the double bond. While this reaction doesn't directly involve Benzene, (5-iodopentyl)- as a starting material, related nickel-catalyzed processes can couple alkyl halides with diboron (B99234) reagents and alkenes to form versatile organoboron compounds. nih.govnih.gov These products can be further functionalized, for example, through subsequent cross-coupling reactions. nih.gov

Carbonylation: Under palladium catalysis and light irradiation, alkyl iodides can react with carbon monoxide to form various carbonyl compounds, including esters, amides, and ketones. acs.org This process involves the interplay of radical intermediates and the palladium catalyst. acs.org

Nickel/Photoredox Dual Catalysis: This modern approach combines nickel catalysis with a photoredox cycle to couple alkyl radical precursors (which can be generated from alkyl iodides) with aryl or vinyl halides, enabling the formation of C(sp³)–C(sp²) bonds under mild conditions. nih.gov

Catalytic C-Heteroatom Bond Formation:

C-N Bond Formation: Transition metal-free methods have been developed that use aryl diazonium salts to generate an aryl radical, which then performs a halogen-atom transfer (XAT) with an alkyl iodide. The resulting alkyl radical can be trapped by various nitrogen-based nucleophiles. researchgate.net

C-S Bond Formation: Palladium(I) catalysts have shown efficacy in forming C-S bonds by coupling aryl halides with thiols. nih.gov While the direct application to alkyl iodides like Benzene, (5-iodopentyl)- is less common in this specific context, copper-catalyzed systems are often used for C-heteroatom bond formation and can be effective for coupling with alkyl halides. mdpi.com

These diverse catalytic methods underscore the synthetic versatility of the iodopentyl moiety, allowing for its conversion into a wide array of more complex molecular architectures.

Oxidation and Reduction Pathways of the Benzene Moiety and Alkyl Chain

The chemical reactivity of Benzene, (5-iodopentyl)- is characterized by the distinct functionalities of its aromatic benzene ring and its aliphatic 5-iodopentyl side chain. These two components exhibit different susceptibilities to oxidation and reduction, allowing for selective transformations of the molecule.

Oxidation Pathways

The benzene ring is generally resistant to strong oxidizing agents due to its aromatic stability. unizin.orglibretexts.org However, the alkyl side chain attached to the ring is susceptible to oxidation, particularly at the benzylic position—the carbon atom directly bonded to the benzene ring. libretexts.orgorgoreview.com For oxidation of the alkyl chain to occur, the benzylic carbon must possess at least one hydrogen atom. orgoreview.comchemistryguru.com.sg In the case of Benzene, (5-iodopentyl)-, the benzylic carbon has two hydrogens, making it a viable substrate for this reaction.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under hot acidic or alkaline conditions, will cleave the alkyl chain. libretexts.orgorgoreview.com Regardless of the length of the alkyl group, this vigorous oxidation transforms it into a single carboxyl group (–CO₂H) attached to the ring, yielding benzoic acid as the primary product. libretexts.orgorgoreview.com The rest of the carbon chain is typically lost as smaller molecules, such as carbon dioxide. libretexts.org This process is often referred to as side-chain or benzylic oxidation. libretexts.org The mechanism is believed to be complex, involving the formation of stabilized benzylic free radicals as intermediates. libretexts.orglibretexts.orgorgoreview.com Industrially, similar transformations may be achieved using catalyzed air-oxidation. libretexts.orglibretexts.org

| Oxidizing Agent | Conditions | Affected Moiety | Primary Product | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Hot, acidic or alkaline solution | Alkyl Chain | Benzoic acid | libretexts.orgorgoreview.com |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution, heat | Alkyl Chain | Benzoic acid | orgoreview.com |

| Dilute Nitric Acid (HNO₃) | Heat | Alkyl Chain | Benzoic acid | orgoreview.com |

| Air (O₂) with Co(III) catalyst | Industrial process conditions | Alkyl Chain | Benzoic acid | libretexts.org |

Reduction Pathways

Both the benzene ring and the iodo-functional group on the alkyl chain can undergo reduction, though under different conditions. The carbon-iodine bond is more readily reduced than the stable aromatic ring.

Reduction of the Alkyl Chain: The 5-iodopentyl chain can be reduced to a pentyl group through a process known as hydrodehalogenation. This effectively replaces the iodine atom with a hydrogen atom, converting Benzene, (5-iodopentyl)- into pentylbenzene. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). acs.org The reaction is often carried out in the presence of a base, like diisopropylethylamine (DIEA), to neutralize the hydroiodic acid (HI) that forms as a byproduct. acs.org This is crucial because the acid can poison the palladium catalyst. acs.org

Electrochemical Reduction: Modern methods include indirect electrochemical reduction, which offers a milder and more environmentally friendly alternative to traditional reagents. rsc.org These techniques can generate carbon-centered radicals from alkyl iodides under gentle conditions. rsc.org

Radical Reduction: Systems utilizing trialkylboranes and air can also reduce alkyl iodides to the corresponding alkanes at room temperature with good yields. researchgate.net

Reduction of the Benzene Moiety: The reduction of the benzene ring, or hydrogenation, is a more demanding process. It requires more severe conditions than the reduction of the alkyl iodide. To convert the aromatic ring into a cyclohexane (B81311) ring, it is necessary to use high pressures of hydrogen gas with a highly effective catalyst, such as platinum or rhodium on carbon. unizin.org Under these forceful conditions, Benzene, (5-iodopentyl)- would be transformed into (5-iodopentyl)cyclohexane, assuming the iodo-group is not simultaneously reduced.

| Reducing Agent/System | Conditions | Affected Moiety | Primary Product | Reference |

|---|---|---|---|---|

| H₂ with Pd/C catalyst and DIEA (base) | Standard temperature and pressure | Alkyl Chain (C-I bond) | Pentylbenzene | acs.org |

| L-Selectride | Varies | Alkyl Chain (C-I bond) | Pentylbenzene | acs.org |

| Trialkylborane / Air | Room temperature | Alkyl Chain (C-I bond) | Pentylbenzene | researchgate.net |

| H₂ with Platinum or Rhodium catalyst | High pressure | Benzene Ring | (5-Iodopentyl)cyclohexane | unizin.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Infrared (IR) Spectroscopy for Elucidating Mechanistic Changes and Functional Group Transformations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Benzene (B151609), (5-iodopentyl)- presents a combination of absorptions characteristic of both its aromatic and aliphatic components.

Key vibrational modes confirm the presence of the monosubstituted benzene ring and the alkyl iodide chain. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. spectroscopyonline.com In contrast, the aliphatic C-H stretching from the pentyl chain's methylene (B1212753) groups appears at wavenumbers below 3000 cm⁻¹. spectroscopyonline.com The presence of both sets of peaks indicates a molecule with both saturated and unsaturated carbon-hydrogen bonds. spectroscopyonline.com

Furthermore, characteristic C=C in-ring stretching vibrations for the benzene ring are expected in the 1600-1400 cm⁻¹ region. libretexts.orgopenstax.org The C-I bond of the primary iodoalkane typically exhibits a stretching vibration in the lower frequency region of the spectrum, often around 600-500 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3030 | Medium to Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Stretch (in-ring) | 1600-1585 & 1500-1400 | Medium |

| C-H Out-of-Plane Bend (Monosubstituted) | 770-730 & 710-690 | Strong |

| C-I Stretch | ~600-500 | Medium to Strong |

The substitution pattern on a benzene ring can be effectively determined by analyzing the strong C-H out-of-plane (oop) bending vibrations, often called "wagging" vibrations, which appear in the 900-675 cm⁻¹ region of the spectrum. libretexts.orgspcmc.ac.in For a monosubstituted ring, as in Benzene, (5-iodopentyl)-, two characteristic strong bands are typically observed. spcmc.ac.in One band appears in the range of 770-710 cm⁻¹ and another intense band, resulting from a ring-bending vibration, is found near 690 cm⁻¹. spectroscopyonline.com The presence of both of these absorptions is a strong indicator of monosubstitution. spectroscopyonline.com This pattern allows for clear differentiation from disubstituted isomers (ortho, meta, or para), which exhibit different numbers and positions of C-H wagging bands. spectroscopyonline.comresearchgate.net For example, an ortho-disubstituted ring shows one strong band near 750 cm⁻¹, while a para-disubstituted ring shows a single strong band in the 840-810 cm⁻¹ range. openstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis and Complex Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the precise connectivity and chemical environment of each atom in Benzene, (5-iodopentyl)-.

In the ¹H NMR spectrum, protons attached directly to the aromatic ring typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the ring current. libretexts.orglibretexts.org The five aromatic protons in Benzene, (5-iodopentyl)- would appear as a complex multiplet in this region. Protons on carbons adjacent to the benzene ring, known as benzylic protons, are also deshielded and typically appear between 2.0 and 3.0 ppm. libretexts.orglibretexts.org The methylene protons along the pentyl chain would appear further upfield, with the protons on the carbon bearing the iodine atom (-CH₂I) being the most deshielded of the aliphatic protons due to the electronegativity of iodine.

The ¹³C NMR spectrum provides complementary information. Aromatic carbons typically resonate between 120-150 ppm. libretexts.org For Benzene, (5-iodopentyl)-, one would expect to see signals for the six aromatic carbons (four unique signals due to symmetry) and five distinct signals for the carbons of the pentyl chain. The carbon atom bonded to the iodine (C-I) would be significantly shifted upfield compared to a C-H or C-C bond, typically appearing at a very low chemical shift.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic H (C₆H₅-) | ~7.35 - 7.15 (m) | ~125-142 |

| Benzylic (-CH₂-) | ~2.65 (t) | ~35 |

| Alkyl Chain (-CH₂CH₂CH₂-) | ~1.85 - 1.30 (m) | ~28-33 |

| Iodomethylene (-CH₂I) | ~3.20 (t) | ~6 |

Note: Predicted values based on typical chemical shifts for similar structural motifs. (m = multiplet, t = triplet).

High-Resolution Mass Spectrometry for Comprehensive Structural Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of Benzene, (5-iodopentyl)- (C₁₁H₁₅I). Beyond molecular weight confirmation, the fragmentation pattern observed in the mass spectrum offers crucial structural information. libretexts.orgchemguide.co.uk

Upon ionization, the molecular ion [C₁₁H₁₅I]⁺˙ is formed. This ion is energetically unstable and undergoes fragmentation. chemguide.co.uk A key fragmentation pathway for alkylbenzenes is benzylic cleavage, which involves the breaking of the bond between the first and second carbon of the alkyl chain. This process leads to the formation of a highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.

Another significant fragmentation involves the loss of the iodine atom, which is a good leaving group. This would result in a fragment ion [C₁₁H₁₅]⁺ at an m/z corresponding to the molecular weight minus the mass of iodine (126.9 u). The molecular ion itself would be observed at an m/z of approximately 274.03.

| m/z (approx.) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 274 | [C₁₁H₁₅I]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [C₁₁H₁₅]⁺ | Loss of Iodine radical (·I) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 77 | [C₆H₅]⁺ | Loss of pentyl iodide radical from M⁺˙ |

The combination of these advanced spectroscopic methods provides a detailed and unambiguous structural elucidation of Benzene, (5-iodopentyl)-, confirming its elemental composition, functional groups, substitution pattern, and atomic connectivity.

Applications in Contemporary Organic Synthesis and Materials Research

Benzene (B151609), (5-iodopentyl)- as a Precursor in Complex Molecule Synthesis

The presence of a terminal iodide on the pentyl chain makes "Benzene, (5-iodopentyl)-" an attractive substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions, positioning it as a potentially valuable precursor in the synthesis of more complex molecular architectures.

Building Block for Novel Functionalized Organic Materials

The alkyl iodide functionality is a well-established reactive handle for introducing the 5-phenylpentyl group onto other molecules. This could be leveraged in the synthesis of novel functionalized organic materials. For instance, it could be used to introduce a hydrophobic and aromatic moiety into polymers or other macromolecules, potentially influencing their solubility, thermal properties, and self-assembly behavior.

Role in the Synthesis of N-Heterocycles and Other Complex Chemical Scaffolds

In the synthesis of nitrogen-containing heterocyclic compounds (N-heterocycles), which are prevalent in pharmaceuticals and agrochemicals, alkyl halides are common starting materials. "Benzene, (5-iodopentyl)-" could theoretically be employed in N-alkylation reactions with various nitrogen nucleophiles, such as amines, amides, and other heterocyclic cores. This would lead to the formation of N-(5-phenylpentyl) substituted heterocycles. The long pentyl chain could serve as a flexible linker or a lipophilic tail, which can be crucial for modulating the biological activity of the resulting molecule.

Utility in Chiral Auxiliary Methodologies for Asymmetric Synthesis

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions. While there is no specific mention of "Benzene, (5-iodopentyl)-" being used in this context, one could envision scenarios where this molecule is incorporated into a chiral scaffold. The phenyl group could participate in π-stacking interactions, which can be a directing element in asymmetric transformations. However, without experimental data, its efficacy and the stereochemical control it might exert remain speculative.

Advanced Materials Science Applications

The combination of an aromatic ring and a functionalizable alkyl chain in "Benzene, (5-iodopentyl)-" suggests its potential use in the design and synthesis of advanced materials.

Design and Synthesis of Functional Organic Materials for Specific Research Applications (e.g., molecular electronics, nanotechnology, bio-imaging)

In the field of molecular electronics, molecules with specific electronic properties are sought after. The benzene ring in "Benzene, (5-iodopentyl)-" could be further functionalized to tune its electronic characteristics. The iodo-pentyl chain provides a means to anchor the molecule to surfaces or to incorporate it into larger conjugated systems.

For nanotechnology and bio-imaging, the compound could serve as a hydrophobic tag or a linker to attach fluorescent dyes or other reporter groups to nanoparticles or biomolecules. The iodide can be readily converted to other functional groups, such as azides or alkynes, which are commonly used in bioconjugation "click" chemistry.

Integration into Engineered Nanomaterials and Advanced Composites for Chemical Research

The functionalization of nanomaterials, such as gold nanoparticles or carbon nanotubes, with organic molecules can impart new properties and functionalities. "Benzene, (5-iodopentyl)-" could be attached to the surface of such nanomaterials, either through direct reaction of the iodide or after its conversion to a more suitable anchoring group like a thiol. The phenylpentyl chains could then form a self-assembled monolayer on the nanoparticle surface, influencing its dispersibility and interaction with its environment. In advanced composites, this molecule could act as a compatibilizer or a functional additive, modifying the interfacial properties between different phases of the material.

Development of Materials for Environmental Remediation and Green Catalysis

General research in environmental remediation often focuses on the development of porous materials for the adsorption of pollutants. These materials, such as porous aromatic frameworks, leverage the properties of aromatic compounds to capture organic pollutants. However, the specific contribution or role of an iodoalkyl chain of this length has not been a prominent subject of investigation in this context.

In the area of green catalysis, functionalized benzene compounds can serve as precursors or ligands for the synthesis of catalysts. Metal complexes with tailored organic ligands are of particular interest for their potential to drive chemical reactions with high efficiency and selectivity under environmentally benign conditions. The development of such catalysts is a cornerstone of green chemistry, aiming to reduce energy consumption and waste generation. Despite this, the specific application of "Benzene, (5-iodopentyl)-" as a key building block for such catalytic systems is not documented in the reviewed literature.

Radiochemical Considerations for Iodinated Benzene Derivatives in Chemical Research

Principles of Radiosyntheses with Iodine Isotopes for Research Tracer Development

The development of radioiodinated tracers like "(5-iodopentyl)-benzene" hinges on the selection of an appropriate iodine isotope and a suitable synthetic methodology. The choice of isotope is dictated by the specific requirements of the research application, such as the desired half-life and the type of radiation emitted. Several iodine isotopes are commonly employed in chemical research. nih.govnih.gov

Key properties of these isotopes are crucial for their selection in tracer studies. For instance, Iodine-125 is often favored for in vitro assays and preclinical research due to its longer half-life, which allows for extended experimental timelines. nih.govnih.gov In contrast, isotopes with shorter half-lives may be preferable for studies where rapid decay is necessary to minimize long-term radioactivity.

The fundamental principle of using these isotopes as tracers lies in the fact that a radiolabeled compound behaves chemically and physically identically to its non-radioactive counterpart, but its path can be monitored by detecting its radioactive emissions. wikipedia.org This allows for highly sensitive tracking of molecules through complex reaction pathways or physical processes.

Table 1: Properties of Commonly Used Iodine Radioisotopes in Research

| Isotope | Half-Life | Primary Emission(s) | Typical Research Application |

|---|---|---|---|

| ¹²³I | 13.2 hours | Gamma (γ) | SPECT imaging (primarily medical) |

| ¹²⁴I | 4.18 days | Positron (β+) | PET imaging (primarily medical) |

| ¹²⁵I | 59.4 days | Auger electrons, Gamma (γ) | Preclinical research, in vitro assays, metabolic studies |

| ¹³¹I | 8.04 days | Beta (β-), Gamma (γ) | Therapy, preclinical research |

This table presents a summary of the key characteristics of iodine isotopes frequently utilized in radiolabeling.

Radiosynthesis strategies are broadly categorized into two main types: electrophilic and nucleophilic reactions. nih.gov During radiolabeling, the radioactive iodide, typically supplied as sodium iodide (Na*I), can act directly as a nucleophile or be oxidized to an electrophilic species (like I⁺) to participate in the reaction. nih.gov The development of milder radioiodination techniques, often involving transition metals, has expanded the range of organic compounds that can be successfully labeled without degradation. nih.gov

Methodologies for Radiolabeling the Iodopentyl Moiety for Mechanistic Studies

For a molecule like "(5-iodopentyl)-benzene", where the iodine atom is attached to a primary carbon (an sp³-hybridized carbon), the primary methods for introducing a radioisotope are nucleophilic substitution and isotopic exchange.

Nucleophilic Substitution: This approach, often referred to as the Finkelstein reaction, involves the displacement of a leaving group from the pentyl chain by a radioactive iodide anion (*I⁻). acs.org To synthesize radio-labeled "(5-iodopentyl)-benzene", a precursor such as "(5-bromopentyl)-benzene" or "(5-tosyloxypentyl)-benzene" would be reacted with a source of radioiodide, for example, Na[¹²⁵I].

The reaction proceeds via an Sₙ2 mechanism, where the radioactive iodide ion attacks the carbon atom bearing the leaving group. This method is advantageous as it can produce a product with high molar activity, which is crucial for tracer studies where only minuscule amounts of the substance should be introduced to avoid perturbing the system under investigation. The choice of solvent is critical; polar aprotic solvents are often used to enhance the reactivity of the nucleophile.

Isotopic Exchange: This method involves the direct replacement of a stable iodine atom in the "(5-iodopentyl)-benzene" molecule with a radioactive isotope. acs.org The reaction is an equilibrium process where the molecule is treated with a source of radioiodide.

C₆H₅(CH₂)₅I + NaI ⇌ C₆H₅(CH₂)₅I + NaI

These reactions are often performed at elevated temperatures. acs.org A significant drawback of this method is that it is challenging to separate the radiolabeled product from the non-radioactive starting material, which can result in a lower molar activity. acs.org However, for certain mechanistic studies where high molar activity is not a prerequisite, the simplicity of this one-step procedure can be advantageous. Copper salts have been shown to catalyze and improve the efficiency of isotopic exchange reactions. acs.org

Table 2: Comparison of Radiolabeling Methods for the Iodopentyl Moiety

| Method | Precursor | Key Features | Molar Activity |

|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Benzene (B151609), (5-bromopentyl)- or Benzene, (5-tosyloxypentyl)- | Requires a good leaving group; Stereospecific (inversion of configuration); Can achieve high yields. | High |

| Isotopic Exchange | Benzene, (5-iodopentyl)- | Direct replacement of ¹²⁷I with a radioisotope; Often requires heat; Separation of product and starting material is difficult. | Lower |

This interactive table summarizes the key aspects of the two primary methods for radiolabeling the iodopentyl group.

Research Applications in Chemical Tracers and Fundamental Mechanistic Investigations

Radioiodinated compounds like "(5-iodopentyl)-benzene" serve as invaluable tracers for probing reaction mechanisms and kinetics in non-biological systems. The ability to track the movement and transformation of the radiolabeled molecule provides direct evidence for proposed chemical pathways.

Studying Reaction Kinetics and Mechanisms: A primary application of such tracers is in the study of nucleophilic substitution reactions themselves. By using a radioiodinated alkyl halide, chemists can meticulously follow the rate of reaction and determine the factors that influence it. For instance, researchers have studied the kinetics of isotopic exchange between various alkyl iodides and labeled potassium iodide in ethanol (B145695) to understand how the structure of the alkyl chain affects reactivity. Such studies provide fundamental data on reaction rates and activation energies.

Furthermore, radioiodinated tracers can be used to investigate more complex reaction mechanisms. For example, studies on the rates and mechanisms of iodination have been conducted where the anchimeric assistance (neighboring group participation) of an amide group in accelerating the nucleophilic substitution of a chloroamide was investigated. acs.org The use of a radiotracer allows for precise measurement of reaction progress even at very low concentrations.

Kinetic Isotope Effect (KIE) Studies: While more common with isotopes of hydrogen or carbon, the principles of KIE can be applied to heavier atoms like iodine. The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By comparing the reaction rates of "(5-iodopentyl)-benzene" labeled with different iodine isotopes (e.g., ¹²⁵I vs. ¹²⁷I, though the effect would be very small and difficult to measure), subtle details about the transition state of the rate-determining step can be inferred. The study of KIEs is a powerful tool for elucidating whether a bond to the isotopic atom is being formed or broken in the key step of a reaction mechanism. wikipedia.orgosti.gov

Environmental Chemistry and Transport Studies: Radioiodinated organic compounds can also be used as tracers to understand the fate and transport of organic pollutants in the environment. For example, a compound like radiolabeled "(5-iodopentyl)-benzene" could be used in laboratory-scale models to study how long-chain alkylbenzenes, a class of compounds found in detergents and industrial waste, interact with soil and natural organic matter. acs.org Research has shown that iodine has a tendency to bind with aromatic functionalities in natural organic matter, and using a tracer could help quantify the rates and extent of such binding, which is crucial for predicting the mobility of these pollutants in subsurface environments. acs.org

These applications underscore the utility of radioiodinated tracers in fundamental chemical research, providing insights into reaction pathways, kinetics, and environmental processes that are often unattainable through other means.

Q & A

Q. What are the established synthetic routes for Benzene, (5-iodopentyl)-, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

- Synthesis: Common routes include nucleophilic substitution of a pentyl precursor (e.g., 5-bromopentylbenzene) with iodide salts (e.g., NaI in acetone under reflux) or direct iodination via radical pathways.

- Characterization:

- NMR Spectroscopy: H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.1–3.3 ppm for CHI), C NMR (δ 120–140 ppm for aromatic carbons; δ 20–30 ppm for aliphatic carbons adjacent to iodine).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak ([M] at m/z calculated for CHI).

- Elemental Analysis: Verify %C, %H, and %I (±0.3% tolerance).

- Purity Assessment: Use GC-MS or HPLC (retention time comparison with standards) .

Q. What safety protocols are essential when handling Benzene, (5-iodopentyl)- in laboratory settings?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to iodine’s potential carcinogenicity (refer to NIOSH guidelines).

- Storage: Store in amber vials under inert gas (argon) at 4°C to prevent photodegradation and iodine elimination.

- Waste Disposal: Neutralize with sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Benzene, (5-iodopentyl)- to minimize iodine elimination under varying reaction conditions?

Methodological Answer:

- Reaction Optimization:

- Use radical inhibitors (e.g., BHT) to suppress iodine radical formation.

- Conduct reactions under inert atmosphere (N/Ar) at low temperatures (0–5°C).

- Monitor intermediate stability via TLC or inline FTIR.

Q. How should discrepancies in reported physicochemical properties (e.g., melting point, solubility) of Benzene, (5-iodopentyl)- be resolved?

Methodological Answer:

- Data Validation:

- Compare purity metrics (e.g., DSC for melting point consistency; Karl Fischer titration for water content).

- Cross-reference with NIST Chemistry WebBook data or peer-reviewed studies using standardized methods.

Q. What computational strategies can predict the electronic effects of the iodine substituent in Benzene, (5-iodopentyl)-?

Methodological Answer:

- DFT Modeling: Use Gaussian or ORCA software to calculate:

Q. How can Benzene, (5-iodopentyl)- be utilized as a precursor in C–C bond-forming reactions?

Methodological Answer:

- Applications:

- Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh), KCO, DMF/HO).

- Nucleophilic Substitution: Replace iodine with azide or thiol groups for click chemistry.

Methodological Challenges and Solutions

Q. What strategies address the instability of Benzene, (5-iodopentyl)- during long-term storage?

Methodological Answer:

Q. How to design a literature review strategy for identifying recent advancements in Benzene, (5-iodopentyl)- applications?

Methodological Answer:

- Database Search: Use PubMed, SciFinder, and TOXCENTER with Boolean operators:

- ("5-iodopentylbenzene" OR "Benzene, (5-iodopentyl)-") AND ("synthesis" OR "applications").

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing data on Benzene, (5-iodopentyl)-?

Methodological Answer:

- Data Integrity: Disclose all synthetic attempts (successful and failed) in supporting information.

- Citation Practices: Cite primary literature for characterization methods; avoid over-reliance on non-peer-reviewed sources.

- Safety Compliance: Adhere to ACS Ethical Guidelines for hazardous chemical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.